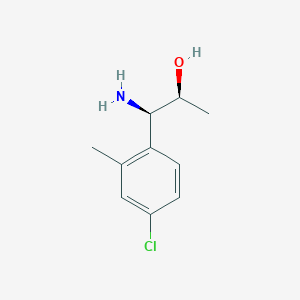

(1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17483587

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |

| Standard InChI Key | TVIZKHYDNFUQMC-XVKPBYJWSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)Cl)[C@H]([C@H](C)O)N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(C(C)O)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is C₁₀H₁₄ClNO, with a molar mass of 199.68 g/mol. Its structure comprises a propan-2-ol backbone substituted at the first carbon with an amino group (-NH₂) and a 4-chloro-2-methylphenyl moiety. The stereochemistry at the chiral centers (1R,2S) is critical to its biological activity and synthetic utility.

Key Structural Attributes:

-

Aromatic Ring: The 4-chloro-2-methylphenyl group introduces steric and electronic effects due to the chlorine atom and methyl substituent.

-

Amino and Hydroxyl Groups: These polar functional groups enhance solubility in polar solvents and facilitate hydrogen bonding with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(C(C)O)N |

The stereochemistry is explicitly defined in the Standard InChIKey (TVIZKHYDNFUQMC-XVKPBYJWSA-N), which distinguishes it from diastereomers and enantiomers.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves multi-step organic reactions. A common approach begins with 4-chloro-2-methylbenzaldehyde as the starting material:

-

Condensation Reaction: The aldehyde undergoes condensation with a chiral amine to form an imine intermediate.

-

Reduction: The imine is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the amino alcohol.

-

Purification: Chromatographic techniques (e.g., HPLC) or recrystallization ensure enantiomeric purity.

Industrial-scale production may employ continuous flow synthesis to enhance yield and reduce reaction times.

Yield Optimization

Key factors influencing yield include:

-

Temperature Control: Maintaining subambient temperatures during condensation minimizes side reactions.

-

Catalyst Selection: Asymmetric catalysis using chiral ligands can improve stereoselectivity.

Physicochemical Properties

Stability and Reactivity

The compound is stable under standard laboratory conditions (25°C, inert atmosphere) but undergoes degradation under extreme pH or oxidative environments:

-

Hydrolysis: The amino group may react with strong acids or bases.

-

Oxidation: The hydroxyl group is susceptible to oxidation, necessitating storage in amber vials with desiccants.

Solubility and Partitioning

-

logP (ClogP): Estimated at 1.5–2.0, indicating moderate lipophilicity.

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited in water.

Applications in Scientific Research

Asymmetric Synthesis

The compound serves as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its rigid structure aids in inducing stereoselectivity in catalytic reactions.

Medicinal Chemistry

-

Lead Compound: Modifications to the aromatic ring or amino group may yield derivatives with enhanced bioactivity.

-

Ligand Design: Utilized in biochemical assays to study receptor-ligand interactions.

Comparative Analysis with Analogues

Structural Analogues

-

(1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL: Differing halogen substitution (fluorine vs. methyl) alters electronic properties and target selectivity.

-

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL: Isomeric variation in chloro-substitution impacts steric hindrance and solubility.

| Compound | Chloro Position | logP | Biological Target |

|---|---|---|---|

| (1R,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL | 4-position | 1.8 | Serotonergic receptors |

| (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL | 5-position | 1.7 | Adrenergic receptors |

Future Research Directions

Mechanistic Elucidation

-

Crystallographic Studies: X-ray diffraction to resolve binding modes with target proteins.

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume